molecular formula C27H23FN2O5 B2561250 ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114835-27-6

ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2561250
CAS No.: 1114835-27-6
M. Wt: 474.488
InChI Key: ZOXJMPCERUTLNC-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorophenyl and methoxyphenyl groups, and esterification. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group.

    Methoxyphenyl derivatives: Compounds with the methoxyphenyl group.

Uniqueness

Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-10-11-23-22(13-18)25(15-24(30-23)17-6-4-9-21(12-17)33-2)35-16-26(31)29-20-8-5-7-19(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXJMPCERUTLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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